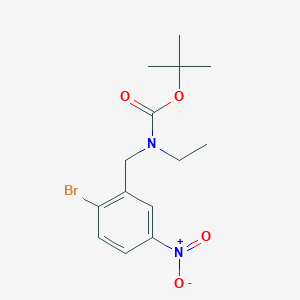

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester

Description

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a benzyl core substituted with bromo (Br) and nitro (NO₂) groups at the 2- and 5-positions, respectively. The molecule also contains an ethyl carbamate group protected by a tert-butyl ester. The tert-butyl carbamate group is commonly employed as a protecting group for amines, enhancing stability during synthetic workflows . While direct evidence for this specific compound is absent in the provided materials, its properties can be inferred from structurally related tert-butyl esters discussed in the literature.

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4/c1-5-16(13(18)21-14(2,3)4)9-10-8-11(17(19)20)6-7-12(10)15/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLPULRPDVENIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 5-nitrobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient and consistent production, as well as the implementation of sustainable practices to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester involves the reaction of 2-bromoethylamine with a tert-butyl carbamate under specific conditions. The compound is characterized by its stability and solubility in organic solvents, which makes it suitable for various chemical reactions.

Chemical Structure:

- Molecular Formula: CHBrNO

- Molecular Weight: 303.17 g/mol

2.1. Synthesis of NO Synthase Inhibitors

One of the primary applications of this compound is as an intermediate in the synthesis of nitric oxide synthase (NOS) inhibitors. NOS inhibitors are crucial in research related to cardiovascular diseases, neurodegenerative disorders, and cancer therapies.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibition of NOS activity, suggesting potential therapeutic applications in managing diseases associated with excessive nitric oxide production .

2.2. Development of Prodrugs

The compound is also utilized in the development of prodrugs aimed at enhancing the bioavailability of therapeutic agents. By modifying drug structures to include this compound, researchers can improve solubility and absorption rates.

Example:

Research has shown that prodrugs derived from this compound can be activated under physiological conditions, leading to improved efficacy of the parent drug in treating various conditions such as cancer and infections .

2.3. Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Amino derivatives |

| Coupling Reactions | Pd-catalyzed cross-coupling | Biologically active compounds |

| Hydrolysis | Acidic conditions | Corresponding carbamic acids |

3.1. Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for further exploration in antibiotic development.

Case Study:

A recent investigation highlighted the effectiveness of this compound against resistant strains of bacteria, demonstrating its potential role in addressing antibiotic resistance .

3.2. Anticancer Activity

Research into the anticancer properties of this compound has shown promising results, particularly against specific cancer cell lines.

Data Table 2: Anticancer Activity Screening Results

Mechanism of Action

The mechanism by which (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-Butyl Carbamate Derivatives

Key Observations:

- The target compound’s bromo and nitro groups create a strongly electron-deficient aromatic ring, contrasting with electron-donating groups (e.g., methoxy in or benzodioxol in ). This difference influences reactivity in electrophilic substitution or cross-coupling reactions.

- Heterocyclic analogs (e.g., pyridine in ) exhibit enhanced stability and altered solubility compared to benzyl-based systems.

Thermal Stability and Reactivity

Table 2: Thermal Degradation and Reactivity

Discussion:

- The tert-butyl group in the target compound is expected to cleave under acidic or thermal conditions, similar to poly(A20) .

Biological Activity

The compound (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is a member of the carbamate family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 303.17 g/mol

This compound features a bromine and nitro substituent on the benzyl ring, which are critical for its biological activity.

The biological activity of carbamates, including this compound, is often attributed to their ability to inhibit acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. The presence of electron-withdrawing groups like bromine and nitro groups can significantly affect the potency and selectivity of these compounds towards AChE.

Structure-Activity Relationships (SAR)

Research indicates that variations in the substituents on the benzyl ring can lead to significant changes in biological activity. For example:

- Bromine Substitution : Enhances lipophilicity and may improve blood-brain barrier penetration.

- Nitro Group : Often associated with increased reactivity and potential mutagenicity, which may be relevant in assessing safety profiles.

A study highlighted that compounds with similar structures exhibited varying degrees of AChE inhibition, suggesting a strong relationship between structural features and biological efficacy .

Toxicity and Safety Profile

While carbamates are generally considered to have therapeutic potential, they also pose risks due to their toxicity. The nitro group can contribute to mutagenic properties; thus, careful evaluation through mutagenicity assays is essential .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate AChE inhibitory activity. For instance, a compound with a similar structure showed an EC value of 2.1 μM against AChE, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

In Vivo Efficacy

In vivo studies using animal models have shown promising results regarding the efficacy of this compound in treating conditions associated with cholinergic deficits. For example, tests on mice infected with C. parvum demonstrated that compounds within this class could reduce parasitic load effectively .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 303.17 g/mol |

| AChE Inhibition EC | ~2.1 μM |

| Potential Applications | Neurodegenerative diseases |

| Toxicity Concerns | Mutagenic potential |

Q & A

Q. How can computational modeling predict hydrolysis kinetics of the tert-butyl ester?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.